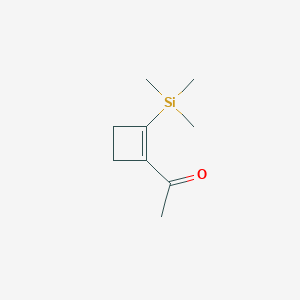
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a cyclobutene derivative that has a trimethylsilyl group attached to it, which gives it a high degree of stability and reactivity.
Mechanism Of Action
The mechanism of action of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is not well understood, but it is believed to act as a nucleophile in chemical reactions. The trimethylsilyl group attached to the cyclobutene ring provides a high degree of stability and reactivity, which allows the compound to undergo a variety of chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone in lab experiments include its high degree of stability and reactivity, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has low toxicity and is easy to handle in the lab. The limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the study of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as polymers or nanoparticles. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.
Synthesis Methods
The synthesis of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts type mechanism, where the trimethylsilyl chloride acts as an electrophile and the cyclobutene acts as a nucleophile. The resulting compound is then purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
Scientific Research Applications
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone has been studied extensively in the field of organic chemistry due to its unique chemical properties. This compound can undergo a variety of chemical reactions, such as Diels-Alder reactions, Michael additions, and Wittig reactions, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has been used as a precursor for the synthesis of natural products, such as the sesquiterpene (-)-cubenol.
properties
CAS RN |
143370-56-3 |
|---|---|
Product Name |
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone |
Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
1-(2-trimethylsilylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H16OSi/c1-7(10)8-5-6-9(8)11(2,3)4/h5-6H2,1-4H3 |
InChI Key |
GIEVYCDCOSWCGL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CC1)[Si](C)(C)C |
Canonical SMILES |
CC(=O)C1=C(CC1)[Si](C)(C)C |
synonyms |
Ethanone, 1-[2-(trimethylsilyl)-1-cyclobuten-1-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



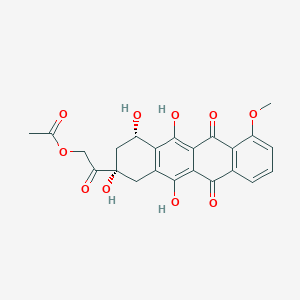
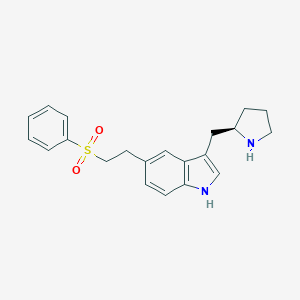
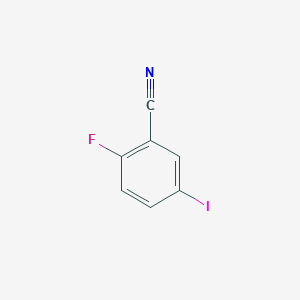
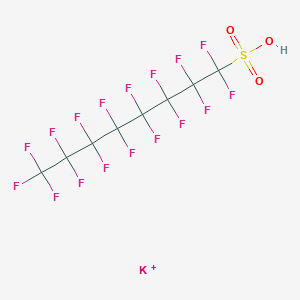
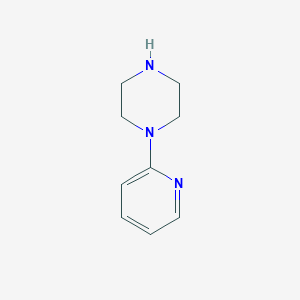
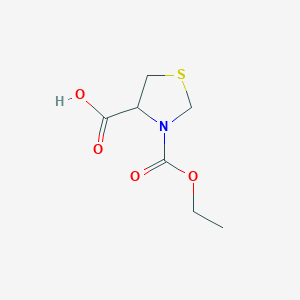
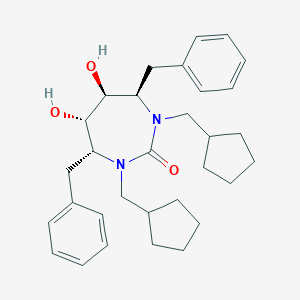
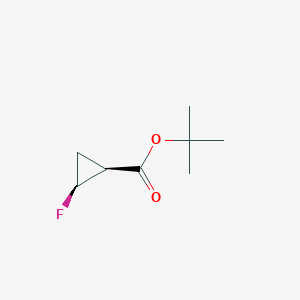
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
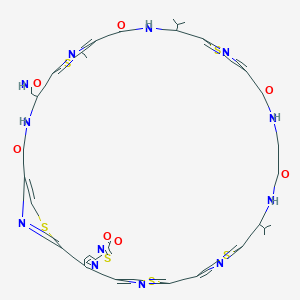
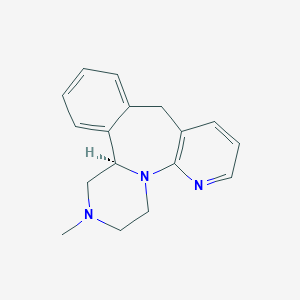
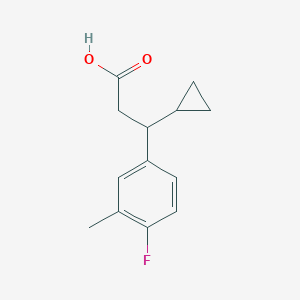
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)